molecular formula C10H19NO B1467179 [1-(Cyclopentylmethyl)azetidin-3-yl]methanol CAS No. 1498549-58-8

[1-(Cyclopentylmethyl)azetidin-3-yl]methanol

Cat. No. B1467179
CAS RN: 1498549-58-8
M. Wt: 169.26 g/mol
InChI Key: GENPAXFPVJEDLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[1-(Cyclopentylmethyl)azetidin-3-yl]methanol”, also known as “3-(Cyclopentylmethyl)-1-azetidinyl)methanol”, is a novel compound with a molecular formula of C10H19NO and a molecular weight of 169.26 g/mol .

Scientific Research Applications

Synthesis of Oral Carbapenem Antibiotics

The azetidine derivative is utilized in the synthesis of L-084 , an orally active carbapenem antibiotic with high bioavailability in humans. This compound features a 1-(1,3-thiazolin-2-yl)azetidin-3-ylthio moiety at the C-2 position of the 1β-methylcarbapenem skeleton, which is crucial for its antibacterial activity .

Development of Heterocyclic Amino Acid Derivatives

Azetidine and its derivatives serve as key scaffolds for synthesizing new heterocyclic amino acid derivatives. These compounds are synthesized through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, leading to functionalized azetidines with potential biological activities .

Anticancer and Antimicrobial Research

Incorporating the azetidin-2-one moiety into various rings, such as oxadiazole, can lead to the exploration of altered biological interactions. These modifications are researched for their potential anticancer and antimicrobial properties .

properties

IUPAC Name

[1-(cyclopentylmethyl)azetidin-3-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-8-10-6-11(7-10)5-9-3-1-2-4-9/h9-10,12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENPAXFPVJEDLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CN2CC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Cyclopentylmethyl)azetidin-3-yl]methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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